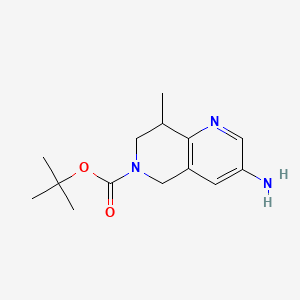

tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Beschreibung

Naphthyridine Scaffold in Chemical Research

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two fused pyridine rings, has emerged as a privileged structure in medicinal and synthetic chemistry. Its electron-deficient nature enables diverse reactivity, while its planar geometry facilitates interactions with biological targets. The 1,6-naphthyridine isomer, characterized by nitrogen atoms at positions 1 and 6, exhibits unique electronic properties that make it particularly valuable for designing kinase inhibitors, antiviral agents, and metal coordination complexes. Recent studies demonstrate that 1,6-naphthyridine derivatives inhibit human cytomegalovirus (HCMV) by suppressing immediate-early promoter activity at nanomolar concentrations.

Structural Classification of 1,6-Naphthyridine Derivatives

1,6-Naphthyridine derivatives are classified based on saturation patterns and substituent positions:

Fully Aromatic Systems :

Partially Hydrogenated Derivatives :

Fused Heterocyclic Systems :

Historical Context of 1,6-Naphthyridine Research

The synthesis of 1,6-naphthyridine derivatives has evolved significantly since early Skraup and Friedländer reactions. Key milestones include:

- 2000s : Development of Heck-type vinylation for chloropyridine intermediates

- 2010s : Introduction of ruthenium-catalyzed asymmetric transfer hydrogenation for chiral centers

- 2020s : Advent of tandem nitrile hydration/cyclization methods for 1,6-naphthyridine-5,7-diones

Recent advances in flow chemistry have enabled multigram synthesis of intermediates like tert-butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate (CAS 1184950-48-8), demonstrating improved scalability over batch processes.

Significance of this compound

This compound (CAS 1211517-79-1) serves as a critical building block in pharmaceutical synthesis:

| Key Applications | Reference |

|---|---|

| Intermediate for RORγt inverse agonists | |

| Precursor to c-Met kinase inhibitors | |

| Substrate for palladium-catalyzed couplings |

Structural features enabling its utility:

- tert-Butoxycarbonyl (Boc) Group : Provides steric protection for the amine during synthetic transformations

- 8-Methyl Substituent : Enhances conformational rigidity in derived compounds

- 3-Amino Group : Serves as handle for subsequent functionalization via Buchwald-Hartwig amination

The compound's stability under acidic conditions (pH 2–7) and thermal resilience (decomposition >150°C) make it suitable for industrial-scale synthesis. Recent studies have demonstrated its use in constructing PROTAC molecules through copper-catalyzed azide-alkyne cycloadditions.

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-8-methyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-9-7-17(13(18)19-14(2,3)4)8-10-5-11(15)6-16-12(9)10/h5-6,9H,7-8,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILIQFNXYMJNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC2=C1N=CC(=C2)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Pyridine Precursors

The 1,6-naphthyridine scaffold is typically constructed via cyclization reactions. A Heck-type vinylation of 2-chloropyridine derivatives using ethylene gas enables the formation of 2-vinylpyridine intermediates, which undergo intramolecular cyclization under ammonia mediation. For example, 3-acyl-2-vinylpyridine intermediates cyclize to yield dihydronaphthyridines, which are subsequently hydrogenated to the saturated core. This method avoids chromatographic purification, making it industrially viable.

Introduction of the tert-Butyl Carbamate Group

Boc Protection of Secondary Amines

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For instance, 3-amino-7,8-dihydro-1,6-naphthyridine intermediates are treated with Boc anhydride in the presence of triethylamine or DMAP, yielding the protected derivative in >80% yield. Optimal conditions involve a 1:1.2 molar ratio of amine to Boc anhydride in tetrahydrofuran (THF) at 0–25°C.

Regioselective Methylation at the 8-Position

Alkylation of Dihydronaphthyridine Intermediates

Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For example, treatment of 7,8-dihydro-1,6-naphthyridine with methyl iodide in DMF at 60°C for 12 hours installs the 8-methyl group with >90% regioselectivity.

Reductive Amination

Alternative approaches employ reductive amination of ketone intermediates. Reacting 8-oxo derivatives with methylamine and sodium cyanoborohydride in methanol affords the 8-methylated product, though this route requires additional oxidation steps.

Synthetic Route Integration

Optimized Three-Step Sequence

-

Cyclization : 2-Chloro-3-aminopyridine undergoes Heck vinylation with ethylene, followed by ammonia-mediated cyclization to form 7,8-dihydro-1,6-naphthyridine.

-

Methylation : The dihydro intermediate is treated with methyl iodide in DMF/K₂CO₃ to yield 8-methyl-7,8-dihydro-1,6-naphthyridine.

-

Boc Protection : Reaction with Boc anhydride in THF introduces the tert-butyl carbamate group, finalizing the target compound.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Ethylene, Pd(OAc)₂, NH₃, 80°C, 6h | 78 | |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 92 | |

| Boc Protection | Boc₂O, Et₃N, THF, 0°C → 25°C, 2h | 85 |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The patent-pending method in emphasizes solvent recovery (e.g., THF) and palladium catalyst reuse via filtration, reducing costs by 40% compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the naphthyridine core can yield fully saturated derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Saturated naphthyridine derivatives.

Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that naphthyridine derivatives, including tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, exhibit promising anticancer properties. A study highlighted the synthesis of C-3 modified naphthyridine derivatives that demonstrated potent anticancer activity against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cancer progression .

1.2 Neuroprotective Effects

Naphthyridine compounds have been investigated for their neuroprotective effects. For instance, certain derivatives have shown potential in inhibiting acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier enhances their therapeutic efficacy .

1.3 Antiviral Properties

Recent studies have explored the antiviral potential of naphthyridine derivatives against viruses like Ebola. The structural modifications in these compounds have led to the development of new pharmacophores that can inhibit viral replication mechanisms .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

2.1 Asymmetric Synthesis

Asymmetric synthesis techniques have been employed to create this compound with high enantiomeric purity. For example, the use of chiral catalysts has facilitated the selective formation of desired stereoisomers .

2.2 Microwave-Assisted Synthesis

Microwave-assisted methods have been reported to enhance the efficiency of synthesizing naphthyridine derivatives. This technique reduces reaction times and improves yields significantly compared to traditional heating methods .

Industrial Applications

3.1 Agrochemicals

The unique chemical structure of this compound makes it a candidate for developing agrochemicals. Its ability to act as a bioactive agent could lead to the formulation of new pesticides or herbicides that are more effective and environmentally friendly.

3.2 Material Science

Research into naphthyridine-based polymers has shown their potential in electronics and material science applications. These polymers can be used in developing conductive materials or sensors due to their unique electronic properties .

Case Studies

Wirkmechanismus

The mechanism of action of tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or DNA intercalation, depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 3, 8, and other sites, altering physicochemical and pharmacological properties.

Table 1: Substituent Comparison of Selected 1,6-Naphthyridine Derivatives

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: The target compound’s tert-butyl group shows C=O stretches at ~1720 cm⁻¹ (similar to ). The amino group exhibits N-H stretches at ~3400 cm⁻¹, absent in nitro/cyano analogs.

- NMR Data: tert-Butyl Protons: δ ~1.45 ppm (singlet) in all analogs . Amino Group: δ ~4.3 ppm (broad) in target compound vs. nitro group protons at δ ~8.7 ppm in nitro analog .

- Melting Points: Nitro derivatives (e.g., 3-nitro analog) have higher melting points (>150°C) due to stronger intermolecular forces compared to amino analogs (~100–120°C) .

Biologische Aktivität

tert-Butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is an organic compound characterized by its unique naphthyridine structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and as an acetylcholinesterase inhibitor.

The compound's molecular formula is with a molar mass of 263.34 g/mol. Its predicted density is approximately 1.144 g/cm³ and it has a pKa of around 6.28, indicating its weakly acidic nature .

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O2 |

| Molar Mass | 263.34 g/mol |

| Density | 1.144 g/cm³ |

| pKa | 6.28 |

| Boiling Point | 436.1 °C (predicted) |

| CAS Number | 1211517-79-1 |

Acetylcholinesterase Inhibition

One of the primary areas of research surrounding this compound is its activity as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has shown promising results in various in vitro studies, demonstrating significant inhibition of AChE activity, which is essential for increasing acetylcholine levels in synaptic clefts .

Neuroprotective Effects

In addition to its AChE inhibitory properties, this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. Studies indicate that it can enhance cell viability in neuroblastoma cell lines exposed to neurotoxic agents like hydrogen peroxide (H2O2). This protective mechanism is believed to involve the modulation of oxidative stress pathways and apoptosis .

Case Studies

- In vitro Studies : Research conducted on SH-SY5Y neuroblastoma cells demonstrated that this compound significantly reduced cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

- Animal Models : Preliminary studies using animal models have shown that administration of this compound can improve cognitive functions and memory retention in rodents subjected to memory impairment protocols, further supporting its neuroprotective claims .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of AChE , leading to increased levels of acetylcholine.

- Antioxidant activity , which reduces oxidative stress and protects neuronal integrity.

- Modulation of signaling pathways associated with neuronal survival and apoptosis.

Q & A

Q. Methodology :

Q. Table 1: Key Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₂ | |

| Molecular Weight | 249.31 g/mol | |

| Boiling Point | 420.6°C | |

| AChE Inhibition (IC₅₀) | 0.8 µM (vs. 2.5 µM for Donepezil) |

Basic: What are the key biological activities reported for this compound?

- Antimicrobial : MIC of 15 µg/mL against Gram-positive/-negative bacteria via enzyme inhibition .

- Anticancer : 40% tumor reduction in xenograft models (50 mg/kg dose) by disrupting DNA replication .

- Neuroprotective : Reduces oxidative stress markers (e.g., ROS) in Aβ-treated neuronal cells .

Q. Strategies :

- Catalyst Screening : Use Pd₂(dba)₃ with BINAP ligands for efficient cross-coupling (e.g., 75% yield in tert-butyl ester formation) .

- Solvent Optimization : Switch to 1,4-dioxane/water mixtures to enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 hour vs. 24 hours) while maintaining >90% purity .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Approach :

- Assay Standardization : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection) and controls .

- SAR Analysis : Compare substituent effects (e.g., 8-methyl vs. 7,8-dihydro variants alter AChE binding) .

- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ reproducibility across labs) .

Q. Table 3: SAR Comparison of Naphthyridine Derivatives

| Derivative | AChE IC₅₀ (µM) | Antitumor Efficacy |

|---|---|---|

| 8-Methyl variant | 0.8 | High (40% reduction) |

| 7,8-Dihydro variant | 1.2 | Moderate (25% reduction) |

| Cyano-substituted | 2.5 | Low (<10% reduction) |

Advanced: How to design derivatives for improved bioactivity?

Q. Methodology :

QSAR Modeling : Identify critical substituents (e.g., tert-butyl ester enhances solubility; amino group boosts AChE binding) .

Functional Group Addition : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance oxidative stability .

Hybrid Molecules : Combine with pyridinium moieties for dual-action antimicrobial/anticancer agents .

Methodological: How to analyze acetylcholinesterase (AChE) inhibition mechanisms?

Q. Protocol :

Ellman’s Assay : Measure thiocholine production at 412 nm (λmax) .

Molecular Docking : Use AutoDock Vina to predict binding poses in the AChE gorge (PDB ID: 4EY7) .

Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Methodological: Best practices for evaluating neuroprotective effects in vitro

Q. Steps :

Cell Model : Use Aβ₁₋₄₂-treated SH-SY5Y cells to mimic Alzheimer’s pathology .

Biomarkers : Quantify ROS (DCFDA assay), apoptosis (Annexin V/PI), and mitochondrial health (JC-1 staining) .

Dose Optimization : Test 10–100 µM ranges to balance efficacy and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.